molecular formula C14H19NO4 B8407454 Tert-butyl (5-formyl-2-methoxybenzyl)carbamate

Tert-butyl (5-formyl-2-methoxybenzyl)carbamate

Cat. No.: B8407454
M. Wt: 265.30 g/mol
InChI Key: RKCXLLXYIHVNDK-UHFFFAOYSA-N
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Description

Tert-butyl (5-formyl-2-methoxybenzyl)carbamate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-[(5-formyl-2-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-11-7-10(9-16)5-6-12(11)18-4/h5-7,9H,8H2,1-4H3,(H,15,17)

InChI Key

RKCXLLXYIHVNDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.015 g of t-butyl N-(5-bromo-2-methoxybenzyl)carbamate, 45 mg of dichlorobis(triphenylphosphine)palladium (II), 330 mg of sodium formate and 17 mg of triphenylphosphine were dissolved in anhydrous N,N-dimethylformamide, followed by stirring for 2 hours at 110° C. in carbon monoxide atmosphere. The reaction mixture was diluted with ethyl acetate, and washed with water and saturated sodium bicarbonate water. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was purified by silica gel column chromatography, and 640 mg of t-butyl N-(5-formyl-2-methoxybenzyl)carbamate was obtained from fractions eluted with hexane-ethyl acetate (3:1).
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1.015 g
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330 mg
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45 mg
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catalyst
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17 mg
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Synthesis routes and methods II

Procedure details

1.015 g of tertiary butyl N-(5-bromo-2-methoxybenzyl)carbamate, 45 mg of dichlorobis(triphenylphosphine) palladium (II), 330 mg of sodium formate and 17 mg of triphenyl phosphine were dissolved in anhydrous N,N-dimethylformamide and stirred at 110° C. for 2 hours in a carbon monoxide atmosphere. The reaction mixture was diluted with ethyl acetate, and successively washed with water and saturated aqueous sodium bicarbonate. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evapoarated. The residue was purified by silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (3:1), 640 mg of tertiary butyl N-(5-formyl-2-methoxybenzyl)carbamate was obtained.
Quantity
1.015 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
45 mg
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reactant
Reaction Step One
Quantity
330 mg
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reactant
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solvent
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17 mg
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